H-Dab(Fmoc)-OH: Chemical Properties, Structural Dynamics, and Advanced Applications in Orthogonal Peptide Synthesis
H-Dab(Fmoc)-OH: Chemical Properties, Structural Dynamics, and Advanced Applications in Orthogonal Peptide Synthesis
Executive Summary
The synthesis of complex peptide architectures—such as branched dendrimers, cyclic lactams, and heavily modified antimicrobial peptides—requires building blocks that offer precise, orthogonal control over reactivity. H-Dab(Fmoc)-OH ( Nγ -Fmoc-L-2,4-diaminobutyric acid) serves as a highly specialized, non-proteinogenic diamino acid derivative designed for these exact challenges[1]. Unlike standard Fmoc-protected amino acids where the α -amine is masked, H-Dab(Fmoc)-OH features a free α -amine and a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on its γ -amine side chain. This unique structural inversion provides researchers with a powerful tool for side-chain elongation, reverse-sequence synthesis, and targeted bioconjugation.
This technical guide explores the physicochemical properties of H-Dab(Fmoc)-OH, the mechanistic causality behind its use in solid-phase peptide synthesis (SPPS), and provides self-validating experimental protocols for its integration into drug discovery pipelines.
Chemical Properties and Molecular Structure
H-Dab(Fmoc)-OH is a derivative of 2,4-diaminobutyric acid (DAB), a four-carbon amino acid featuring amino groups at both the 2-position ( α ) and 4-position ( γ )[1]. The selective protection of the γ -amine with an Fmoc group yields a molecule with an average mass of ~340.4 g/mol .
Table 1: Physicochemical Profile of H-Dab(Fmoc)-OH
| Property | Value |
| Chemical Name | Nγ -Fmoc-L-2,4-diaminobutyric acid |
| CAS Registry Number | 117106-22-6 |
| Molecular Formula | C₁₉H₂₀N₂O₄[2] |
| Molecular Weight | 340.38 g/mol |
| Protecting Group Strategy | α -amine: Free (H-) γ -amine: Fmoc-protected |
| Solubility | Soluble in DMF, DMSO; slightly soluble in DCM |
| Primary Application | Orthogonal branching, cyclic dipeptide formation[1] |
Mechanistic Insights: Orthogonality and Reactivity
In conventional SPPS, the α -amine is temporarily protected (usually by Fmoc), while side-chain functional groups are permanently protected by acid-labile groups (e.g., Boc, tBu) until final cleavage. H-Dab(Fmoc)-OH flips this paradigm.
The Causality of the Free α -Amine: By leaving the α -amine unprotected, H-Dab(Fmoc)-OH can act as a nucleophile to attack a resin-bound carboxylate (such as the side chain of Glutamic acid or a C-terminal carboxylate). Once coupled, the Fmoc group on the γ -amine provides a temporary, base-labile block. Upon treatment with piperidine, the γ -amine is unmasked, allowing the main peptide chain to be elongated from the side chain. This orthogonal strategy is essential for site-specific functionalization and the creation of conformationally constrained structures[1].
Steric Considerations: The DAB backbone is exceptionally short—containing only two methylene groups between the α -carbon and the γ -amine. When the bulky Fmoc group is attached to the γ -position, it creates significant steric hindrance around the free α -amine. Consequently, standard coupling reagents (like DIC/Oxyma) may yield incomplete reactions. To overcome this, highly efficient uronium-based coupling reagents (e.g., HATU) combined with a strong base (DIEA) are required to drive the acylation to completion.
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocol for incorporating H-Dab(Fmoc)-OH into a branched peptide architecture is designed as a self-validating system . Analytical checkpoints are embedded directly into the workflow to guarantee that each mechanistic step is successful before proceeding.
Protocol: Synthesis of a Branched Peptide Core
Objective: Couple H-Dab(Fmoc)-OH to a resin-bound peptide carboxylate and utilize the unmasked γ -amine for subsequent branching.
Step-by-Step Methodology:
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Resin Preparation: Swell 0.1 mmol of peptide-resin (bearing a free carboxylate, e.g., an Asp/Glu side chain or a specialized linker) in DMF for 30 minutes.
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Pre-activation: In a separate vial, dissolve 0.3 mmol (3 eq) of H-Dab(Fmoc)-OH and 0.29 mmol of HATU in 2 mL of DMF. Add 0.6 mmol (6 eq) of DIEA. Stir for 2 minutes to form the highly reactive O-At ester.
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Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 hours.
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Validation Checkpoint 1 (Kaiser Test): Wash the resin thoroughly with DMF (5x) and DCM (3x). Perform a Kaiser test on a few resin beads.
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Causality & Validation: A negative result (yellow beads/solution) indicates complete consumption of the primary α -amine of H-Dab(Fmoc)-OH, confirming successful amide bond formation. If positive (blue), repeat Step 2 and 3.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 mins) to remove the γ -Fmoc protecting group.
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Validation Checkpoint 2 (Kaiser Test): Wash the resin with DMF (5x) and DCM (3x). Perform a second Kaiser test.
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Causality & Validation: A positive result (deep blue beads/solution) confirms the successful unmasking of the γ -amine. The system is now validated and ready for the next coupling step to extend the branch.
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Workflow of orthogonal peptide branching using H-Dab(Fmoc)-OH with integrated validation steps.
Applications in Drug Discovery
Conformationally Constrained Peptides
The incorporation of DAB into cyclic dipeptides enables the formation of rigid, conformationally constrained structures, such as 5-membered lactam rings[1]. Locking peptides into specific conformations drastically reduces entropic penalties upon target binding, making H-Dab(Fmoc)-OH an invaluable building block for studying protein folding and enzyme-substrate interactions[1].
Antimicrobial Peptides (AMPs) and Antitumoral Agents
DAB is a naturally occurring, non-proteinogenic amino acid found in various organisms and is a critical structural component of potent antimicrobial peptides like polymyxins[1]. The γ -amine of DAB remains protonated at physiological pH, providing the dense cationic charge necessary to interact with the negatively charged lipopolysaccharides (LPS) on bacterial outer membranes. Furthermore, DAB-containing peptides have demonstrated targeted antitumoral activity against human glioma cells, driven by concentrated cellular uptake leading to osmotic lysis[1].
Mechanism of action for Dab-rich cationic antimicrobial peptides disrupting bacterial membranes.
References
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LifeTein Peptide Blog - Unusual Amino Acids: 2,4-Diaminobutyric Acid (DAB). Accessed April 2026.[Link]
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ChemCD - H-DAB(FMOC)-OH, 117106-22-6. Accessed April 2026.[Link]
